molecular formula C20H25N7O2 B2783622 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine CAS No. 2380079-83-2

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine

Cat. No.: B2783622
CAS No.: 2380079-83-2
M. Wt: 395.467
InChI Key: JEFOSWQQYUMJRB-UHFFFAOYSA-N
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Description

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine is a complex organic compound with the molecular formula C20H25N7O2 and a molecular weight of 395.467. This compound is notable for its intricate structure, which includes multiple heterocyclic rings, making it a subject of interest in various fields of scientific research.

Properties

IUPAC Name

[4-[[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]oxymethyl]piperidin-1-yl]-(3-methylimidazol-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H25N7O2/c1-14-8-15(2)27(24-14)18-9-19(23-12-22-18)29-11-16-4-6-26(7-5-16)20(28)17-10-21-13-25(17)3/h8-10,12-13,16H,4-7,11H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JEFOSWQQYUMJRB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)OCC3CCN(CC3)C(=O)C4=CN=CN4C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H25N7O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the individual heterocyclic components, followed by their sequential coupling under specific reaction conditions. Industrial production methods may involve optimized reaction conditions to ensure high yield and purity, including the use of catalysts and controlled environments.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, especially at the heterocyclic nitrogen atoms.

    Hydrolysis: The compound can be hydrolyzed under acidic or basic conditions to yield simpler molecules.

Common reagents and conditions used in these reactions include organic solvents like dichloromethane, catalysts such as palladium on carbon, and temperature control to optimize reaction rates and yields. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways involved in diseases.

    Industry: It may be used in the development of new materials with unique properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. It can modulate the activity of these targets by binding to their active sites or altering their conformation. The pathways involved may include signal transduction cascades, metabolic pathways, or gene expression regulation. Detailed studies using techniques like X-ray crystallography and molecular docking are often employed to elucidate these mechanisms .

Comparison with Similar Compounds

Similar compounds to 4-(3,5-dimethyl-1H-pyrazol-1-yl)-6-{[1-(1-methyl-1H-imidazole-5-carbonyl)piperidin-4-yl]methoxy}pyrimidine include:

    4,4’-Difluorobenzophenone: Used as a precursor in polymer synthesis.

    2-Fluorodeschloroketamine: A dissociative anesthetic related to ketamine.

Compared to these compounds, this compound is unique due to its multi-heterocyclic structure, which imparts distinct chemical and biological properties.

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